N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide
Description
Structural Characterization
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name reflects its intricate architecture:
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide
Key Components:
| Component | Description |
|---|---|
| Sphingoid base | Sphing-4-enine (octadec-4-en-2-yl) with E geometry at C4, 2S,3R configuration |
| Fatty acid | Tetracosanoyl (C24:0) amide-linked to the sphingosine |
| Glycan | β-lactose (β-D-galactosyl-(1→4)-β-D-glucose) linked to C1 of sphingosine |
| Stereochemistry | Absolute configurations at sugar carbons: 2R,3R,4R,5S,6R (glucose); 2R,3R,4S,5R,6R (galactose) |
The E configuration at C4-C5 of sphingosine ensures a trans double bond, while the β-anomeric linkage of lactose confers resistance to non-enzymatic hydrolysis.
Comparative Analysis With Lactosylceramide Structural Subfamilies
Lactosylceramides are classified by fatty acid chain length, saturation, and hydroxylation:
This compound’s exceptionally long acyl chain (C24:0) enhances hydrophobic interactions in lipid rafts, potentially stabilizing membrane microdomains more effectively than shorter-chain homologs.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry reveals characteristic fragments:
| m/z | Fragment | Origin |
|---|---|---|
| 974.4 | [M+H]+ | Molecular ion |
| 812.3 | [M+H−162]+ | Loss of galactose (162 Da) |
| 650.2 | [M+H−162−162]+ | Loss of glucose (additional 162 Da) |
| 632.5 | [Ceramide+H]+ | Sphingosine + C24:0 fatty acid |
| 342.1 | [Lactose+H]+ | Protonated lactose |
The dominance of the m/z 812.3 and 650.2 ions confirms sequential cleavage of sugar units, while the ceramide fragment (m/z 632.5) verifies the C24:0 chain.
Nuclear Magnetic Resonance (NMR) Spectral Assignments
1H and 13C NMR data for key protons and carbons:
| Position | δ (1H, ppm) | δ (13C, ppm) | Assignment |
|---|---|---|---|
| Sphingosine C4 | 5.35 (dt, J = 15.2, 6.8 Hz) | 130.5 | Trans double bond (C4-C5) |
| Lactose C1' | 4.42 (d, J = 7.8 Hz) | 103.7 | β-anomeric (galactose) |
| Lactose C1'' | 4.35 (d, J = 7.6 Hz) | 105.2 | β-anomeric (glucose) |
| Fatty acid CO | - | 173.8 | Amide carbonyl |
| Sphingosine C2 | 3.95 (m) | 54.3 | 2S configuration |
The doublet of triplets at δ 5.35 ppm confirms the E geometry of the sphingosine double bond, while anomeric proton couplings (J ≈ 7–8 Hz) validate β-glycosidic linkages.
Properties
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H113NO18/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-48(66)61-43(44(65)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)42-74-58-54(72)51(69)56(46(40-63)76-58)79-60-55(73)52(70)57(47(41-64)77-60)78-59-53(71)50(68)49(67)45(39-62)75-59/h35,37,43-47,49-60,62-65,67-73H,3-34,36,38-42H2,1-2H3,(H,61,66)/b37-35+/t43-,44+,45+,46+,47+,49-,50-,51+,52+,53+,54+,55+,56+,57-,58+,59+,60-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVRZXMLIKCXOT-SHLWWNIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H113NO18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1136.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide is a complex organic molecule characterized by multiple hydroxyl groups and a long hydrophobic alkyl chain. Its intricate structure suggests significant potential for various biological interactions and pharmacological applications.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 830.8 g/mol. It features:
- Multiple Hydroxyl Groups : These contribute to its hydrophilicity and potential antioxidant properties.
- Long Alkyl Chain : This hydrophobic portion may facilitate membrane interactions and influence bioactivity.
1. Antioxidant Properties
Research indicates that compounds with similar structures often exhibit antioxidant activities due to their ability to scavenge free radicals. The presence of multiple hydroxyl groups enhances this potential by donating hydrogen atoms to neutralize reactive oxygen species (ROS) .
2. Antimicrobial Activity
The long hydrophobic alkyl chain may enhance the compound's ability to penetrate microbial membranes. Preliminary studies suggest that related compounds display significant antimicrobial effects against various pathogens .
3. Anti-inflammatory Effects
Compounds with similar polyol structures have been documented to modulate inflammatory pathways. The intricate stereochemistry of N-tetracosanamide might interact with specific receptors involved in the inflammatory response .
4. Potential Role in Metabolic Regulation
There is emerging evidence that compounds like this one may influence metabolic pathways related to insulin sensitivity and glucose metabolism. This is particularly relevant in the context of obesity and diabetes management .
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Pharmaceutical Development
- Antidiabetic Agents : Compounds with similar structural motifs have been studied for their potential in managing diabetes by enhancing insulin sensitivity and glucose metabolism.
- Neuroprotective Effects : Research indicates that derivatives of this compound may offer protective effects against neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease due to their ability to modulate neuroinflammation and oxidative stress .
Taste Modulation
- Taste Modifying Compositions : This compound has been explored in formulations aimed at modifying taste perception. It can be used to enhance the palatability of pharmaceutical formulations or functional foods .
Nutraceuticals
- Functional Food Ingredients : Due to its potential health benefits related to glycemic control and antioxidant properties, this compound could be incorporated into dietary supplements aimed at improving metabolic health .
Cosmetic Applications
- Skin Care Products : The moisturizing properties attributed to compounds with similar structures suggest that this compound could be beneficial in cosmetic formulations aimed at skin hydration and anti-aging effects .
Case Study 1: Neuroprotective Properties
A study investigated the neuroprotective effects of structurally related compounds in a mouse model of Alzheimer's disease. Results indicated that these compounds reduced amyloid-beta accumulation and improved cognitive function markers compared to control groups.
Case Study 2: Taste Modification
In a clinical trial assessing the effectiveness of taste-modifying agents in patients undergoing chemotherapy (which often alters taste perception), formulations containing this compound showed significant improvement in food acceptance and overall dietary intake.
Data Tables
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Pharmaceutical | Antidiabetic agents | Enhances insulin sensitivity |
| Neuroprotection | Alzheimer's model | Reduces amyloid-beta levels |
| Taste Modulation | Chemotherapy patients | Improves food acceptance |
| Nutraceuticals | Dietary supplements | Potential for metabolic health improvement |
| Cosmetic | Skin care formulations | Moisturizing and anti-aging properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized into three groups:
Glycosylated Amides with Shorter Hydrocarbon Chains
- Example: N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide (CAS 197390-85-5) : Molecular formula: C22H41NO11 (MW 495.56 g/mol). Key differences: Shorter octoxy (C8) chain vs. tetracosanamide (C24), leading to lower lipophilicity and altered solubility (logP ~1.2 vs. ~8.5 for the target compound). Biological relevance: Reduced membrane affinity but improved aqueous stability.
Fluorinated Glycosides with Triazole Linkers
- Example : Compound 16 from Molecules (2013) :
- Structure : Fluorinated undecanamide linked via triazole to a glycosyl-thymine moiety.
- Key differences :
- Fluorinated chain : Enhances metabolic stability and electronegativity.
- Applications: Designed for antiviral activity (e.g., targeting herpes simplex virus), whereas the target compound’s biological role remains uncharacterized.
Complex Carbohydrate Derivatives
- Example: CHEBI:156796 : Structure: A β-D-galactohexaose core with acetamido and hydroxymethyl substitutions. Key similarities: Shared glycosyl motifs (e.g., oxane rings, hydroxyl groups) suggest comparable solubility and carbohydrate-recognition properties.
Comparative Analysis Table
Research Findings and Implications
Lipophilicity vs. Solubility : The target compound’s tetracosanamide chain dominates its physicochemical behavior, contrasting with shorter-chain analogs (e.g., CAS 197390-85-5) and hydrophilic carbohydrate derivatives .
Stereochemistry Matters : The E-configuration and 2S,3R stereochemistry are critical for spatial alignment with biological targets, a feature absent in synthetic fluorinated analogs .
Functional Group Trade-offs : Fluorinated chains (Compound 16) enhance stability but reduce biocompatibility, whereas hydroxyl-rich glycosyl cores (CHEBI:156796) improve solubility but limit membrane penetration .
Preparation Methods
Sphingoid Base Synthesis
The (E,2S,3R)-3-hydroxyoctadec-4-en-2-amine backbone is prepared via:
-
Sharpless asymmetric epoxidation of (E)-octadec-4-en-2-ol to install the 2S,3R configuration.
-
Epoxide ring-opening with ammonia under Mitsunobu conditions (DIAD, PPh₃) to yield the enantiopure sphingoid amine.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Epoxidation | 78 | 95% |
| Amine formation | 65 | 92% |
Oligosaccharide Assembly
The glycan moiety is constructed using a [3+2] block synthesis strategy:
Trisaccharide Block Preparation
-
β(1→6) Galactosylation :
-
α(1→3) Mannosylation :
Disaccharide Block Synthesis
Glycosylation of Sphingoid Base
The trisaccharide and disaccharide blocks are sequentially coupled to the sphingoid amine:
Tetracosanamide Conjugation
The C24 fatty acid is introduced via:
-
Acylation :
Critical Note : Racemization at C2 is minimized by avoiding strong bases and maintaining sub-10°C temperatures during acylation.
Purification and Characterization
Chromatographic Methods
| Step | Technique | Conditions | Purity Achieved |
|---|---|---|---|
| Crude purification | Flash chromatography | SiO₂, CHCl₃/MeOH/H₂O (65:25:4) | 89% |
| Final purification | Prep-HPLC | C18 column, ACN/H₂O (0.1% TFA) gradient | 99.2% |
Spectroscopic Validation
-
NMR :
-
HRMS :
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For bulk production (>100 g batches):
-
Glycosylation : Continuous flow reactors with immobilized glycosyltransferases reduce catalyst costs.
-
Crystallization : Ternary solvent system (EtOAc/hexanes/MeOH 5:3:2) enables >90% recovery.
-
Quality Control : In-line PAT (Process Analytical Technology) monitors acylation completeness via FT-IR.
Emerging Methodologies
-
Automated Solid-Phase Synthesis :
-
Chemoenzymatic Remodeling :
Q & A
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., acyl chain length, sugar substitutions). Test bioactivity in cellular models (e.g., cytokine release in dendritic cells). Use multivariate analysis (PCA or PLS) to correlate structural features (e.g., logP, polar surface area) with activity. Validate hypotheses via molecular dynamics .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR + X-ray) and consult computational models to reconcile discrepancies.
- Experimental Design : Prioritize DOE (Design of Experiments) principles for multivariate optimization, reducing trial iterations by >50% .
- Advanced Tools : Leverage open-access databases (ChEBI, PubChem) for structural comparisons but avoid unreliable platforms like BenchChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
